molecular formula C12H18N2 B6279237 [1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-yl](methyl)amine CAS No. 1248727-43-6

[1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-yl](methyl)amine

Cat. No.: B6279237
CAS No.: 1248727-43-6
M. Wt: 190.3
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Description

1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine: is a compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine typically involves the reaction of isoindoline with appropriate alkylating agents under controlled conditions. One common method involves the use of a Grignard reagent, where isoindoline is reacted with a suitable alkyl halide in the presence of magnesium to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to isolate the pure compound.

Industrial Production Methods: In an industrial setting, the production of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products:

    Oxidation: Oxo derivatives of the parent compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules

Biology: In biological research, 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new drugs.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Uniqueness: What sets 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine apart from these similar compounds is its unique isoindoline structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

1248727-43-6

Molecular Formula

C12H18N2

Molecular Weight

190.3

Purity

95

Origin of Product

United States

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